Antiproliferative Activity of 6-Chloro-9-(2,6-dichlorobenzyl)purine in Human Cancer Cell Lines
In a comparative study of 9-substituted benzyl-6-chloro-9H-purines, the compound demonstrated low-micromolar GI50 values against multiple human cancer cell lines, specifically AGS gastric cancer cells, comparable to the most active analogs in the series [1]. The study included direct evaluation of 9-substituted benzyl-6-chloro-9H-purines (compounds 11a-h) alongside N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines, establishing a clear SAR around the 9-benzyl substitution pattern. While compound 9d (a purin-6-amine derivative) exhibited sub-micromolar GI50 values toward AGS cells, the 6-chloro-9-benzylpurine series (11e-h) consistently achieved low-micromole GI50 values across all tested lines, confirming the essential role of the 6-chloro and 9-benzyl motifs [1]. Notably, compounds in this series also exhibited high selectivity for tumor cells over immortalized mouse hippocampal (HT22) cells, underscoring their therapeutic window [1].
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | Low-micromole range against AGS, K562, and SH-SY5Y cell lines |
| Comparator Or Baseline | N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines (compounds 9a-d, 10a-h) |
| Quantified Difference | 6-Chloro-9-benzylpurines (11e-h) showed consistent low-micromole activity across all three cell lines, while the 6-amine series displayed variable activity with compound 9d achieving sub-micromole potency only in AGS cells |
| Conditions | MTT assay; 72-hour incubation; human myelogenous leukemia (K562), human neuroblastoma (SH-SY5Y), gastric cancer (AGS) cell lines |
Why This Matters
This comparative dataset validates the 6-chloro-9-benzylpurine scaffold as a reliable starting point for antiproliferative SAR studies, with consistent activity across multiple cancer types that can guide procurement for oncology-focused research programs.
- [1] Discovery of 9H-purines as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. Eur J Med Chem. 2017; 139: 674-687. View Source
